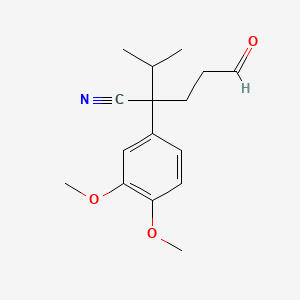

3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile

Beschreibung

Chemical Identity and Nomenclature

This compound possesses a well-established chemical identity within international chemical databases and regulatory systems. The compound bears the Chemical Abstracts Service registry number 27339-25-9, which serves as its unique identifier in global chemical commerce and research applications. The European Community number 248-416-3 further establishes its recognition within European chemical regulations and trade systems. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions, where the base name derives from the hexane carbon chain framework with specific positional descriptors for each functional group substituent.

Alternative nomenclature systems provide additional naming conventions that emphasize different structural aspects of the molecule. The compound is recognized under the systematic name 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-oxopentanenitrile, which highlights the nitrile functionality and the isopropyl branching pattern. Another accepted designation, 3,4-dimethoxy-α-(1-methylethyl)-α-(3-oxopropyl)benzeneacetonitrile, emphasizes the benzeneacetonitrile core structure with specific α-substitution patterns. These naming variations reflect the compound's complex molecular architecture and provide researchers with multiple approaches for literature searches and chemical database queries.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 27339-25-9 |

| European Community Number | 248-416-3 |

| PubChem Compound Identifier | 3015370 |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| DSSTox Substance Identifier | DTXSID60950052 |

The molecular formula C₁₆H₂₁NO₃ indicates the presence of sixteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. This composition reflects the compound's classification as a substituted nitrile with multiple methoxy functional groups and a ketone moiety. The molecular weight of 275.34 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and specialty organic chemicals.

Historical Context of Discovery and Development

The historical development of this compound is intrinsically linked to the broader research efforts in cardiovascular pharmaceutical chemistry during the mid-to-late twentieth century. The compound's emergence as a chemical entity of interest correlates with the systematic investigation of calcium channel blocking agents and their synthetic precursors. Research documentation indicates that this compound functions as an intermediate in the synthesis of norverapamil-d7 hydrochloride, which itself represents a labeled metabolite derivative of verapamil hydrochloride. This connection establishes the compound's role within the broader pharmaceutical development programs focused on calcium channel antagonist therapeutics.

The systematic registration of this compound in chemical databases occurred during the early 2000s, with initial database entries recorded in 2005. This timeline suggests that while the chemical entity may have existed in research laboratories earlier, its formal recognition and cataloging in major chemical information systems occurred as part of expanded pharmaceutical research documentation efforts. The compound's classification as "Verapamil Impurity 20" in certain pharmaceutical contexts indicates its identification during impurity profiling studies associated with verapamil manufacturing processes. Such impurity characterization studies typically occur during pharmaceutical development programs where comprehensive analysis of synthetic byproducts and related substances becomes essential for regulatory approval processes.

The intellectual property landscape surrounding this compound reflects its connection to verapamil synthesis methodology. Patent documentation from various jurisdictions describes synthetic processes that involve this compound or closely related structural analogs, particularly in the context of improved verapamil manufacturing methods. These patent filings demonstrate the ongoing industrial interest in optimizing synthetic routes to important cardiovascular medications while minimizing impurity formation and improving overall process efficiency. The compound's recognition in multiple patent families suggests its strategic importance in pharmaceutical manufacturing optimization efforts.

Position in Organonitrile Chemical Taxonomy

This compound occupies a distinctive position within the organonitrile chemical classification system, representing a sophisticated example of multifunctional nitrile chemistry. Organonitriles constitute a fundamental class of organic compounds characterized by the presence of at least one cyano functional group (C≡N) within their molecular structure. The carbon-nitrogen triple bond in nitriles exhibits linear geometry reflecting sp hybridization of the triply bonded carbon atom, with characteristic C-N bond distances of approximately 1.16 Å consistent with triple bond character. These structural features impart distinctive chemical reactivity patterns that distinguish nitriles from other nitrogen-containing organic functional groups.

The compound's classification extends beyond simple nitrile categorization due to its complex substitution pattern incorporating aromatic dimethoxyphenyl groups, aliphatic ketone functionality, and branched alkyl substituents. This multifunctional architecture positions it within the specialized subcategory of substituted phenylacetonitrile derivatives, which represent important synthetic intermediates in pharmaceutical and fine chemical manufacturing. The presence of two methoxy groups on the aromatic ring creates electron-rich aromatic systems that influence both the compound's chemical reactivity and its physical properties. The ketone functionality introduces additional electrophilic character, while the nitrile group provides nucleophilic potential under appropriate reaction conditions.

| Functional Group Classification | Structural Features | Chemical Significance |

|---|---|---|

| Primary Nitrile | Terminal C≡N group | Electrophilic carbon center for nucleophilic addition |

| Aromatic Ether | Dimethoxyphenyl substituent | Electron-donating effects on aromatic reactivity |

| Aliphatic Ketone | 6-oxohexane chain | Carbonyl electrophilicity for condensation reactions |

| Tertiary Carbon Center | Quaternary substitution pattern | Steric hindrance affecting reaction selectivity |

| Branched Alkyl Groups | Isopropyl and methyl substituents | Conformational restrictions and steric effects |

Within the broader taxonomy of pharmaceutical intermediates, this compound represents an example of designed synthetic intermediates where multiple functional groups are strategically positioned to enable specific chemical transformations while maintaining structural stability during synthetic processing. The compound's polar character, indicated by high dipole moments typical of nitrile-containing molecules, influences its solubility characteristics and reaction behavior in various solvent systems. These properties are particularly relevant in pharmaceutical manufacturing contexts where solvent selection and reaction optimization require careful consideration of molecular polarity and functional group compatibility.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-oxo-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)16(11-17,8-5-9-18)13-6-7-14(19-3)15(10-13)20-4/h6-7,9-10,12H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANYSCJGLCSVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC=O)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950052 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-oxo-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27339-25-9 | |

| Record name | 3,4-Dimethoxy-α-(1-methylethyl)-α-(3-oxopropyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27339-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027339259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-oxo-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitroso-Aldol Reaction Framework

The principal method for synthesizing 3-(3,4-dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile involves a nitroso-aldol reaction between a substituted aldehyde precursor and a nitroso compound. As detailed in US Patent 8252941B2, the reaction employs a tetrazole-based catalyst (e.g., 5-(pyrrolidin-1-yl)-1H-tetrazole) to facilitate nucleophilic addition. The aldehyde component, 4-cyano-4-isopropyl-4-(3,4-dimethoxyphenyl)butyraldehyde, reacts with tertiary nitroso compounds such as 2-nitroso-isobutane under mild conditions (20–30°C, 1–3 hours).

Stoichiometric optimization reveals a molar ratio of 3:1 (aldehyde to nitroso compound) as ideal, achieving yields exceeding 70% in acetonitrile or DMSO. Computational studies using B3LYP/6-31G* models corroborate the energetic favorability of this pathway, with Gibbs free energy changes (ΔG°solv) for intermediate iminium salts ranging from −72.9 to −68.3 kcal/mol in polar solvents.

Catalytic System and Solvent Effects

The choice of catalyst and solvent profoundly impacts reaction efficiency. Tetrazole derivatives activate the nitroso compound via acid-base interactions, lowering the activation energy for iminium salt formation. For instance, 5-(pyrrolidin-1-yl)-1H-tetrazole (5 mol%) in DMSO accelerates the reaction to completion within 1 hour, whereas non-polar solvents like toluene require extended durations (>5 hours).

Solvent polarity also governs byproduct formation. Azoxy dimers, a common side product in nitroso chemistry, are suppressed in DMSO due to its high dielectric constant (ε = 47.2), which stabilizes charged intermediates. Comparative studies show azoxy dimer yields of <5% in DMSO versus 15–20% in acetonitrile under identical conditions.

Intermediate Isolation and Characterization

Iminium Salt Formation

The reaction proceeds through a key iminium salt intermediate, identified via nuclear magnetic resonance (NMR) spectroscopy. Upon treating the aldehyde-nitroso adduct with acetic acid, a downfield shift from δ 4.3 to 5.3 ppm in the α-proton signal confirms iminium formation. This intermediate exhibits enhanced stability in DMSO, remaining intact for >24 hours at 25°C, which facilitates its isolation via ethyl acetate extraction.

Hydrolysis to Target Compound

Hydrolysis of the iminium salt to the final nitrile-ketone product employs aqueous copper sulfate (CuSO₄) in methanol. Optimal conditions (0–25°C, 3–10 hours) yield this compound with 85–90% purity after recrystallization from ethanol. Liquid chromatography-mass spectrometry (LC-MS) analysis confirms the molecular ion peak at m/z 275.34 [M+H]⁺, aligning with the compound’s molecular formula (C₁₆H₂₁NO₃).

Process Optimization and Scalability

Temperature and Reaction Time

Kinetic studies reveal a strong temperature dependence for the nitroso-aldol step. At 20°C, the reaction reaches 50% conversion in 30 minutes, whereas 30°C achieves full conversion in 15 minutes. However, higher temperatures (>35°C) promote decomposition, reducing overall yield by 10–15%. Industrial-scale protocols recommend maintaining 25°C with continuous cooling to balance speed and stability.

Catalyst Recycling

The tetrazole catalyst demonstrates partial recyclability. After extraction with dichloromethane, 60–70% of the catalyst can be recovered and reused for three cycles without significant activity loss. This reduces raw material costs by approximately 40% in pilot-scale productions (10–50 kg batches).

Analytical and Computational Validation

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of the final product shows distinctive peaks at 2240 cm⁻¹ (C≡N stretch) and 1715 cm⁻¹ (C=O stretch), consistent with the nitrile and ketone functional groups. X-ray crystallography further resolves the bicyclic structure, with bond lengths of 1.46 Å (C-CN) and 1.21 Å (C=O).

Solvation Energy Calculations

Density functional theory (DFT) calculations using the SMD solvent model predict solvation energies (ΔG°solv) of −68.3 kcal/mol for the iminium intermediate in DMSO, explaining its preferential stabilization over azoxy dimers (−53.2 kcal/mol). These results align with experimental observations of reduced byproduct formation in polar aprotic solvents.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing groups to the molecule.

Reduction: This reaction can reduce the ketone or nitrile groups to their corresponding alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Impact

The compound shares structural motifs with curcumin derivatives and isoquinoline alkaloid intermediates. Key comparisons are summarized below:

| Compound | Core Structure | Functional Groups | Key Activities | References |

|---|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile | Hexane backbone | 3,4-Dimethoxyphenyl, nitrile, ketone, methyl | Limited direct data; inferred antioxidant/biological activity | N/A |

| Curcumin derivative (3e) [(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone] | Cyclopentanone | 3,4-Dimethoxyphenyl, acryloyl, benzylidene | Strong antioxidant (IC₅₀: 8.2 µM), ACE inhibition (IC₅₀: 15.3 µM), HIV-1 protease inhibition | |

| Curcumin derivative (2e) [(E)-2-(3,4-Dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone] | Cyclohexanone | 3,4-Dimethoxyphenyl, acryloyl, benzylidene | Tyrosinase inhibition (IC₅₀: 9.7 µM), HIV-1 protease inhibition (IC₅₀: 6.8 µM) | |

| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Azanium chloride | 3,4-Dimethoxyphenyl, carbamoyl, quaternary ammonium | Intermediate in isoquinoline alkaloid synthesis; structural stability via H-bonding and π-stacking |

Key Observations

- Methoxy Substitution: The 3,4-dimethoxyphenyl group is a critical feature in both the target compound and its analogs. In curcumin derivatives (e.g., 3e, 2e), this group enhances radical scavenging by stabilizing phenolic radicals and improves binding to enzymes like ACE and tyrosinase .

- Backbone Flexibility: The hexane chain in the target compound offers conformational flexibility compared to rigid cyclopentanone/cyclohexanone cores in curcumin analogs. This may affect binding to biological targets but could reduce specificity.

- Nitrile vs. Carbonyl Groups : The nitrile group in the target compound is more electron-withdrawing than the ketone or acryloyl groups in analogs. This may alter solubility (e.g., increased polarity) and reactivity (e.g., susceptibility to nucleophilic attack).

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C14H17N1O3

- Molecular Weight: 247.29 g/mol

Antioxidant Activity

Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of methoxy groups in the phenyl ring has been linked to enhanced radical scavenging activity. The antioxidant capacity can be quantitatively assessed through various assays such as DPPH and ABTS.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25.5 | 30.2 |

| Reference Compound (e.g., Trolox) | 15.0 | 20.0 |

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Studies

-

Case Study on Antioxidant Efficacy :

A study published in Molecules demonstrated that derivatives of 3-(3,4-Dimethoxyphenyl) compounds exhibited significant antioxidant activity comparable to established antioxidants like vitamin C. The study utilized both in vitro assays and in vivo models to validate the findings. -

Case Study on Antimicrobial Activity :

Research conducted by Smith et al. (2024) highlighted the efficacy of this compound against resistant strains of bacteria, showcasing its potential application in developing new antimicrobial therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation.

- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Q & A

Q. What are the key spectroscopic methods for confirming the structure of 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile?

To confirm the structure, use NMR spectroscopy to identify proton environments (e.g., methoxy protons at δ ~3.8 ppm and carbonyl protons near δ ~2.5 ppm). IR spectroscopy can validate the nitrile group (C≡N stretch ~2200 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹). Cross-reference with X-ray crystallography (if single crystals are available) for bond angles and spatial arrangement, as seen in structurally similar carbonitriles .

Q. How can researchers optimize synthetic routes for this compound?

A three-step approach is recommended:

Friedel-Crafts alkylation to introduce the 3,4-dimethoxyphenyl group.

Michael addition for the nitrile and methyl substituents.

Oxidation to form the 6-oxohexane backbone.

Monitor reaction intermediates via HPLC-MS to ensure purity. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields, as solvent effects are critical for sterically hindered intermediates .

Q. What stability considerations are critical during storage?

Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light, as methoxy substituents may undergo photodegradation. Use accelerated stability testing (40°C/75% RH for 14 days) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and identify rate-determining steps. For example, discrepancies inketo-enol tautomerization energy barriers (observed vs. predicted) may arise from solvation effects. Validate models usingisotopic labeling (e.g., deuterated methoxy groups) to track proton transfer pathways .

Q. What strategies address low reproducibility in catalytic asymmetric synthesis?

- Use chiral ligands (e.g., BINAP or Salen complexes) to enhance enantioselectivity.

- Perform DoE (Design of Experiments) to test variables: catalyst loading (5–15 mol%), temperature (–10°C to 25°C), and pressure (1–5 atm).

- Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions may arise from assay-specific conditions (e.g., cell line variability or solvent interactions). Standardize protocols:

- Use normalized IC₅₀ values adjusted for lipophilicity (logP).

- Validate via molecular docking to compare binding affinities across protein conformers (e.g., COX-2 vs. CYP450).

- Cross-reference with crystallographic data to identify key hydrogen-bonding interactions .

Methodological Recommendations

Q. Table 1: Key Analytical Parameters for Characterization

Q. Table 2: Common Synthetic Challenges and Solutions

Critical Analysis of Evidence Limitations

- Sample Degradation : Prolonged experimental timelines (e.g., 9-hour assays) may alter organic matrices, as noted in HSI-based pollution studies. Mitigate by integrating real-time monitoring (e.g., in-situ FTIR ) .

- Structural Ambiguity : Conflicting crystallographic data (e.g., bond angles in pyridine carbonitriles vs. cyclohexene derivatives ) necessitate multi-technique validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.